molecular formula C9H6N2O B1407800 1,7-Naphthyridine-4-carbaldehyde CAS No. 2231676-79-0

1,7-Naphthyridine-4-carbaldehyde

Cat. No. B1407800
M. Wt: 158.16 g/mol
InChI Key: KZYYHMOAQLOKTK-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-4-carbaldehyde is a class of heterocyclic compounds. It contains a fused system of two pyridine rings . The compounds containing the naphthyridine scaffold are found in natural products or can be obtained synthetically .


Synthesis Analysis

The synthesis of 1,7-Naphthyridine-4-carbaldehyde involves various synthetic protocols. For example, Friedländer approach, multicomponent reactions, and hydroamination of terminal alkynes followed by Friedländer cyclization are some of the known classical synthetic protocols used for the construction of the main 1,7-naphthyridine scaffold .


Molecular Structure Analysis

The molecular formula of 1,7-Naphthyridine-4-carbaldehyde is C9H6N2O . It is a class of heterocyclic compounds that are also referred to in the chemical literature as “benzodiazines” or “diazanaphthalenes”, due to possessing a fused system of two pyridine rings .


Chemical Reactions Analysis

The chemical reactions of 1,7-Naphthyridine-4-carbaldehyde involve a wide range of synthetic protocols for the construction of this scaffold. For example, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures .

Scientific Research Applications

Synthesis and Applications

  • Synthesis of 1,7-Naphthyridine Derivatives: A scaleable synthesis of related naphthyridine derivatives, like 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, has been described, highlighting the potential for producing various naphthyridine compounds (Li et al., 2010).
  • Antitumor Activities: Novel functionalized 1,8-naphthyridine derivatives have been synthesized and evaluated for their antiproliferative properties against cancer cells, demonstrating the medicinal potential of naphthyridine compounds (Fu et al., 2015).
  • Chemical Synthesis Methodologies: Various methods have been developed for synthesizing naphthyridine derivatives, such as a microwave-initiated reaction for 1,2-dihydrobenzo[b][1,6]naphthyridines, indicating the versatility and efficiency of synthesis approaches (Bukšnaitienė & Čikotienė, 2012).

Material Science and Chemistry

  • Fluorescent Probe Development: 1,8-naphthyridine derivatives have been used in creating fluorescent probes for metal ions, like a Schiff-base fluorescent probe for Al3+, demonstrating applications in analytical chemistry and materials science (Yue, Li, & Yang, 2017).
  • Photophysical Properties: Studies on novel naphthyridine derivatives have revealed insights into their absorption and emission characteristics, which are influenced by substituents, indicating their potential in photophysical applications (Patil et al., 2010).

Antimicrobial Applications

  • Antimicrobial Activity: New naphthyridine derivatives have been synthesized and screened for their antimicrobial properties, presenting potential for use in combating microbial infections (Kumar et al., 2010).

properties

IUPAC Name

1,7-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-1-4-11-9-5-10-3-2-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYYHMOAQLOKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=NC=CC2=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridine-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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